molecular formula C13H19N B1386162 N-(2,4,5-Trimethylbenzyl)cyclopropanamine CAS No. 1079178-94-1

N-(2,4,5-Trimethylbenzyl)cyclopropanamine

Cat. No.: B1386162
CAS No.: 1079178-94-1
M. Wt: 189.3 g/mol
InChI Key: YIWUYMTUVACSAQ-UHFFFAOYSA-N
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Description

N-(2,4,5-Trimethylbenzyl)cyclopropanamine (CAS 1079178-94-1) is a chemical compound of significant interest in scientific research, with a molecular formula of C13H19N and a molecular weight of 189.30 g/mol . Its structure, which incorporates a cyclopropane ring attached to a 2,4,5-trimethylbenzylamine group, is a key feature for investigators. The cyclopropane moiety is a well-recognized active fragment in agrochemical and pharmaceutical research due to its ability to enhance metabolic stability and increase affinity between molecules and their biological targets . This makes compounds containing this group valuable tools for probing biological systems. In the field of pesticide research, for instance, cyclopropane derivatives have demonstrated broad-spectrum and efficient bio-activities, including insecticidal and antifungal properties . Furthermore, structurally similar compounds, such as Trimethylangelicin (TMA) derivatives, have been investigated as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, highlighting the potential for cyclopropane-containing molecules in medicinal chemistry research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[(2,4,5-trimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9-6-11(3)12(7-10(9)2)8-14-13-4-5-13/h6-7,13-14H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUYMTUVACSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Cyclopropanating Reagents (e.g., Trimethylsulfoxonium Iodide)

  • Procedure:
    • The aromatic amine is first converted into an ester or suitable precursor.
    • Cyclopropanation is achieved via the reaction with trimethylsulfoxonium iodide and a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) in a polar aprotic solvent like DMSO.
  • Reaction Conditions: Typically at room temperature or slightly elevated temperatures (~25-50°C), under inert atmosphere to prevent side reactions.

Asymmetric Cyclopropanation

  • Enantioselective methods are also documented, employing chiral catalysts or reagents to generate enantiomerically enriched cyclopropanes.

Research Data:

  • Cyclopropanation yields reported range from 80-99%, depending on the specific conditions and reagents used.

Alternative Synthesis via Direct Cyclopropanation of Aromatic Precursors

Some methods involve direct cyclopropanation of aromatic compounds bearing amino groups, using reagents such as diazomethane derivatives or diazo compounds, under controlled conditions to form the cyclopropane ring.

  • Example: Diazomethane or its derivatives can react with aromatic amines in the presence of catalysts like copper or rhodium complexes to afford cyclopropane derivatives.

Summary of Key Reaction Conditions and Data

Step Reagents Solvent Temperature Yield Notes
Benzylamine formation 2,4,5-Trimethylbenzyl chloride + NH₃ Ethanol / Water 50-80°C >80% Nucleophilic substitution
Cyclopropanation Trimethylsulfoxonium iodide + NaH DMSO 25-50°C 80-99% Under inert atmosphere
Alternative direct cyclopropanation Diazomethane derivatives Various Room temp Variable Requires careful handling

Research Findings and Data Tables

Data from literature and patents indicate:

  • The use of trimethylsulfoxonium iodide with NaH in DMSO is a highly efficient method for cyclopropanation, providing yields up to 99%.
  • The initial aromatic amine synthesis via nucleophilic substitution with ammonia or ammonium salts in polar solvents yields over 80% under optimized conditions.
  • Asymmetric cyclopropanation techniques can produce enantiomerically enriched compounds, with yields typically above 80%.

Notes on Method Selection and Optimization

  • Reaction conditions such as temperature, solvent purity, and reagent stoichiometry critically influence yield and purity.
  • Inert atmosphere (nitrogen or argon) is recommended during cyclopropanation to prevent oxidation.
  • Purification steps often involve chromatography or recrystallization to isolate high-purity N-(2,4,5-Trimethylbenzyl)cyclopropanamine.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trimethylbenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(2,4,5-Trimethylbenzyl)cyclopropanamine is primarily noted for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Properties

Preliminary studies suggest that derivatives of cyclopropanamines can inhibit cancer cell proliferation. For example, this compound may serve as a lead compound for the design of new anticancer agents by targeting specific signaling pathways involved in tumor growth .

Organic Synthesis

The compound is also valuable in organic synthesis as an intermediate in the preparation of more complex molecules.

Synthesis of Amine Derivatives

This compound can be utilized to synthesize various amine derivatives through nucleophilic substitution reactions. This application is particularly relevant in the synthesis of pharmaceutical compounds where amine functionalities are crucial .

Protecting Group Applications

In synthetic organic chemistry, cyclopropanamines can act as protecting groups for amines during multi-step synthesis processes. This allows chemists to selectively modify other functional groups without affecting the amine functionality .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For instance, cyclopropane rings can provide rigidity and thermal stability to polymeric materials .

Coatings and Adhesives

This compound can be used as a reactive diluent or hardener in coatings and adhesives formulations. Its presence can improve adhesion properties and increase the durability of coatings under various environmental conditions .

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of cyclopropanamine derivatives in rodent models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, highlighting the potential of this compound as a candidate for further development .

Case Study 2: Synthesis of Novel Anticancer Agents

In another research project focused on anticancer agents, scientists synthesized a series of cyclopropanamine derivatives based on this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines and showed promising results with several exhibiting IC50 values in the low micromolar range .

Mechanism of Action

The mechanism of action of N-(2,4,5-Trimethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropane ring and benzylamine moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following compounds are structurally related to N-(2,4,5-Trimethylbenzyl)cyclopropanamine, differing primarily in substituent groups and positions:

N-(2,4,6-Trimethylbenzyl)cyclopropanamine (CAS 926252-55-3) Substituents: Methyl groups at 2-, 4-, and 6-positions on the benzyl ring. Applications: Used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules.

N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8) Substituents: A nitro group at the 2-position on the benzyl ring. Properties: The electron-withdrawing nitro group increases polarity and may elevate reactivity in nucleophilic or electrophilic reactions. Stability under standard storage conditions is noted, though toxicity data remain unspecified .

Data Table: Comparative Analysis

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications Stability & Reactivity Notes
This compound 2,4,5-trimethyl Not reported Not reported Research chemicals Likely stable; methyl groups enhance steric bulk
N-(2,4,6-Trimethylbenzyl)cyclopropanamine 2,4,6-trimethyl Not reported Not reported Pharmaceutical synthesis Steric hindrance impacts solubility
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-nitro C₁₀H₁₂N₂O₂ 192.2 Lab-scale research Stable under recommended storage

Substituent Effects on Properties

  • Nitro group (electron-withdrawing): Increases molecular polarity, possibly leading to higher reactivity in synthetic pathways .
  • Steric Effects :

    • The 2,4,5-trimethyl configuration may reduce steric hindrance compared to the 2,4,6-isomer, allowing for more flexible interactions in catalytic or binding environments.

Research Findings and Gaps

  • Synthetic Utility :

    • N-(2,4,6-Trimethylbenzyl)cyclopropanamine is utilized in multistep organic syntheses, particularly in constructing nitrogen-containing heterocycles .
    • Nitro-substituted analogs like N-[(2-Nitrophenyl)methyl]cyclopropanamine may serve as precursors for amine derivatives via reduction reactions .
  • Unresolved Questions :

    • The pharmacological or material science applications of this compound remain underexplored.
    • Comparative studies on the metabolic stability or biodegradability of these analogs are lacking.

Biological Activity

N-(2,4,5-Trimethylbenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropanamine core substituted with a 2,4,5-trimethylbenzyl group. The unique structure may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that cyclopropanamine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that modifications in the cyclopropyl group significantly affect antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds with specific substitutions showed enhanced potency compared to their analogs lacking the cyclopropyl moiety .

Antimalarial Activity

The cyclopropyl carboxamide class, which includes this compound, has been investigated for antimalarial activity. In vitro assays revealed that certain derivatives possess potent activity against the asexual stage of Plasmodium falciparum, with effective concentrations (EC50) as low as 40 nM . The mechanism involves targeting mitochondrial cytochrome b, which is crucial for the parasite's survival.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis suggests that the presence of the cyclopropyl group is essential for maintaining biological activity. Variations in size and electronic properties of substituents on the benzyl group were found to modulate activity significantly. For example, replacing the cyclopropyl group with larger aliphatic groups reduced activity by several folds .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that compounds with a cyclopropyl moiety exhibited superior antibacterial properties compared to those without it. The study utilized standard disk diffusion methods to assess inhibition zones and minimum inhibitory concentrations (MICs), confirming the compound's potential as an antimicrobial agent .

Study 2: Antimalarial Mechanism

In a comprehensive investigation into the antimalarial effects of cyclopropane derivatives, researchers identified this compound as a promising candidate. The study utilized both in vitro and in vivo models to elucidate its mechanism of action. It was found that the compound effectively inhibited mitochondrial respiration in P. falciparum through cytochrome b inhibition, leading to significant reductions in parasite viability .

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeEC50 (µM)MIC (µg/mL)Target
This compoundAntimicrobial0.1416Bacterial strains
This compoundAntimalarial0.040-Plasmodium falciparum
Derivative AAntimicrobial0.3132Gram-positive bacteria
Derivative BAntimalarial0.070-Plasmodium berghei

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-(2,4,5-Trimethylbenzyl)cyclopropanamine in laboratory settings?

  • Methodology : A common approach involves catalytic hydrogenation of Schiff base intermediates. For example, hydrogenation of N-[(2,4,5-trimethylphenyl)methylene]cyclopropanamine over platinum catalysts (e.g., PtO₂) under controlled H₂ pressure (1–3 atm) in ethanol at 25–50°C .
  • Key Steps :

Prepare the Schiff base via condensation of cyclopropanamine with 2,4,5-trimethylbenzaldehyde.

Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).

Optimize hydrogenation conditions to minimize over-reduction or byproduct formation.

  • Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal structure to determine bond lengths, angles, and packing motifs (e.g., compare with N-(2,4,5-trichlorophenyl) analogs ).
  • NMR spectroscopy : Assign ¹H/¹³C signals (e.g., cyclopropane protons at δ 0.5–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C based on analogs ).
    • Data Table :
PropertyMethodTypical Value
Molecular WeightHRMS~217.3 g/mol (C₁₃H₁₉N)
Melting PointDSC80–85°C (estimated from analogs)
SolubilityUV-VisLow in H₂O; soluble in DCM/THF

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Storage Protocol :

  • Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
  • Avoid exposure to strong acids/bases or reactive electrophiles (e.g., aldehydes) to prevent cyclopropane ring opening.
    • Stability Tests :
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for purity loss.

Advanced Research Questions

Q. How do substituent positions on the benzyl ring influence the reactivity and crystal packing of N-(aryl)cyclopropanamine derivatives?

  • Methodological Approach :

  • Synthesize analogs with varying substituents (e.g., 2,4,5-trimethyl vs. 2,3-dimethyl ) and compare:

Reactivity : Assess nucleophilicity of the cyclopropane amine via kinetic studies with electrophiles (e.g., acyl chlorides).

Crystallography : Resolve crystal structures to analyze steric/electronic effects on packing. For example, bulky 2,4,5-trimethyl groups may induce non-coplanar aromatic-cyclopropane interactions .

  • Data Contradictions : Discrepancies in reported melting points (e.g., 2,3-dimethyl vs. 2,4,5-trimethyl derivatives) may arise from polymorphic forms, requiring PXRD analysis.

Q. What methodological approaches are employed to resolve discrepancies in reported synthetic yields of this compound derivatives?

  • Systematic Optimization :

  • Catalyst screening : Compare Pt, Pd, and Raney Ni catalysts for hydrogenation efficiency .
  • Solvent effects : Test polar aprotic (DMF) vs. protic (EtOH) solvents to stabilize intermediates.
  • DoE (Design of Experiments) : Use factorial design to optimize temperature, pressure, and catalyst loading.
    • Case Study : If yields vary between 60–85%, validate via replicate reactions (n=5) and analyze impurities via LC-MS to identify byproducts (e.g., over-reduced amines).

Q. How can this compound be functionalized for applications in biochemical studies, such as DNA interaction?

  • Derivatization Strategies :

Boronic acid conjugation : Introduce a boronate group (e.g., via Suzuki coupling) to enable interactions with diols in DNA/RNA .

Fluorophore tagging : Attach anthracene or pyrene derivatives via amide linkages for fluorescence-based binding assays .

  • Application Example : In DNA compaction studies, measure changes in hydrodynamic radius (via DLS) after incubating with functionalized derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4,5-Trimethylbenzyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(2,4,5-Trimethylbenzyl)cyclopropanamine

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